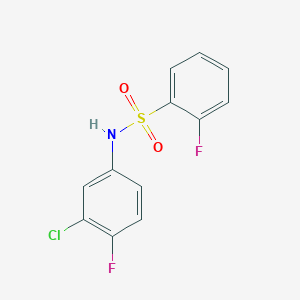![molecular formula C12H15ClN2O2 B5748169 N-[3-(acetylamino)-4-chlorophenyl]butanamide](/img/structure/B5748169.png)
N-[3-(acetylamino)-4-chlorophenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)-4-chlorophenyl]butanamide is a chemical compound with the molecular formula C12H14ClNO2 It is an amide derivative, characterized by the presence of an acetylamino group and a chlorophenyl group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)-4-chlorophenyl]butanamide typically involves the acylation of 3-amino-4-chlorobenzamide with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
Starting Materials: 3-amino-4-chlorobenzamide, butanoyl chloride, pyridine.
Reaction Conditions: Reflux in an organic solvent such as dichloromethane.
Product Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production.
化学反应分析
Types of Reactions
N-[3-(acetylamino)-4-chlorophenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[3-(acetylamino)-4-chlorophenyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-[3-(acetylamino)-4-chlorophenyl]butanamide involves its interaction with specific molecular targets within cells. The acetylamino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-[4-(acetylamino)phenyl]butanamide: Similar structure but lacks the chlorine atom.
N-[3-(acetylamino)-4-methylphenyl]butanamide: Similar structure with a methyl group instead of a chlorine atom.
N-[3-(acetylamino)-4-fluorophenyl]butanamide: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
N-[3-(acetylamino)-4-chlorophenyl]butanamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial in drug design and development.
属性
IUPAC Name |
N-(3-acetamido-4-chlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-4-12(17)15-9-5-6-10(13)11(7-9)14-8(2)16/h5-7H,3-4H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODKKZKORILYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B5748088.png)
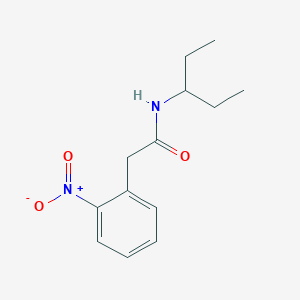
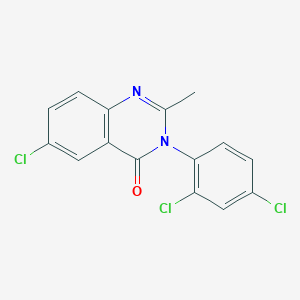
![9-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5748097.png)
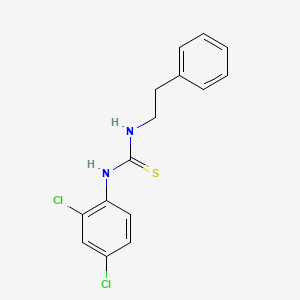
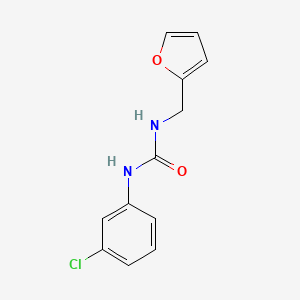
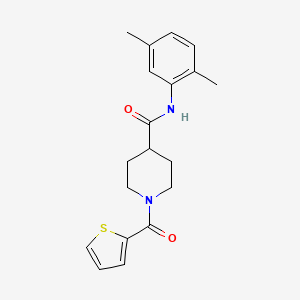
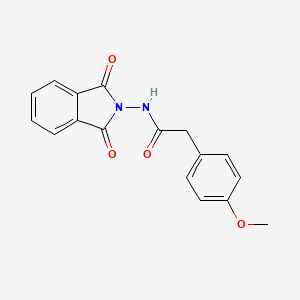
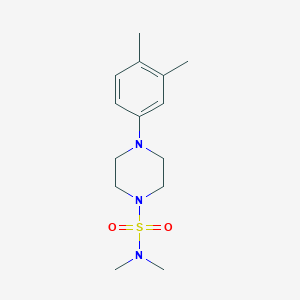
![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5748155.png)
![1-(2,5-dimethylphenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine](/img/structure/B5748161.png)
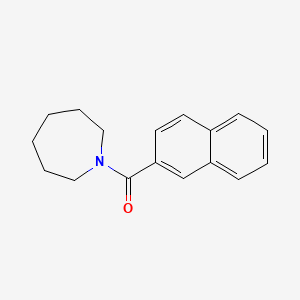
![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)
